molecular formula C15H9ClN2O2 B5789774 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile

Cat. No. B5789774
M. Wt: 284.69 g/mol
InChI Key: RHXDRWXZSLQQLF-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile, also known as Clobenztropine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, including as an inhibitor of acetylcholine transporters, which play a vital role in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene acts as a competitive inhibitor of acetylcholine transporters, binding to the transporter protein and preventing the reuptake of acetylcholine. This leads to an increase in the levels of acetylcholine in the synapse, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects
3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene has been found to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been found to have antipsychotic effects, potentially due to its effects on dopamine and serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene in lab experiments is its potency as an inhibitor of acetylcholine transporters. This makes it a useful tool for studying the effects of acetylcholine on the brain and body. However, one limitation of using 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene is that it is not selective for specific types of acetylcholine transporters, meaning that it may have effects on other neurotransmitter systems in the brain.

Future Directions

There are many potential future directions for research on 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, particularly those that involve dysregulation of acetylcholine levels in the brain. Another area of interest is its potential use as a tool for studying the effects of acetylcholine on the brain and body, particularly in the context of learning and memory. Additionally, further research is needed to fully understand the mechanisms of action of 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis method of 3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene involves the condensation of 5-chloroanthranilic acid with 2-cyanobenzaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrilene has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of acetylcholine transporters, which are responsible for the reuptake of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can have a range of effects on the brain and body.

properties

IUPAC Name

3-[(5-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-4-5-14-13(7-12)18(15(19)20-14)9-11-3-1-2-10(6-11)8-17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDRWXZSLQQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile

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